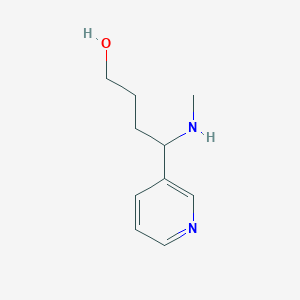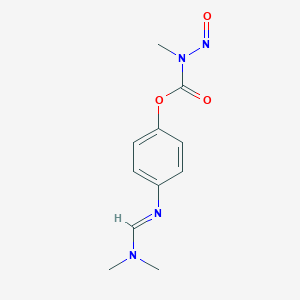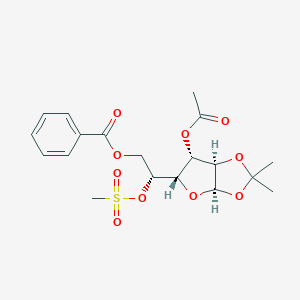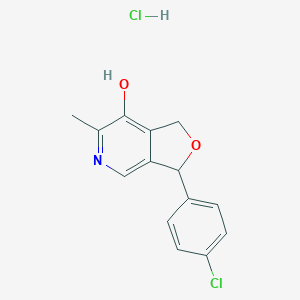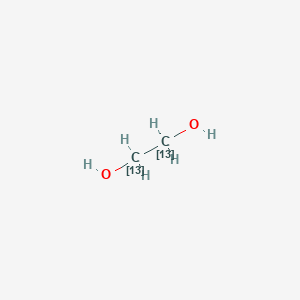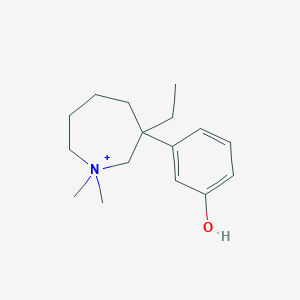
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is a chemical compound that has been studied extensively in scientific research. It is a member of the azepine family of compounds and is known to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It is also believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. These actions are thought to contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- in lab experiments is its potential therapeutic effects. It has been found to have potential use in the treatment of various neurological disorders and cancers. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could be useful in the study of various diseases. One limitation is that its mechanism of action is not fully understood, which could make it difficult to study in certain contexts.
Orientations Futures
There are several future directions for research on 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-. One direction is to further study its potential use in the treatment of various neurological disorders and cancers. Another direction is to further study its mechanism of action to gain a better understanding of how it works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- involves the reaction of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- with an appropriate base. This reaction results in the formation of the azepine ring and the subsequent formation of the 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- compound. This synthesis method has been studied extensively and has been found to be efficient and effective.
Applications De Recherche Scientifique
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of various cancers.
Propriétés
Numéro CAS |
103939-92-0 |
|---|---|
Nom du produit |
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- |
Formule moléculaire |
C16H26NO+ |
Poids moléculaire |
248.38 g/mol |
Nom IUPAC |
3-(3-ethyl-1,1-dimethylazepan-1-ium-3-yl)phenol |
InChI |
InChI=1S/C16H25NO/c1-4-16(14-8-7-9-15(18)12-14)10-5-6-11-17(2,3)13-16/h7-9,12H,4-6,10-11,13H2,1-3H3/p+1 |
Clé InChI |
NOLDCYJGILSJLZ-UHFFFAOYSA-O |
SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
Synonymes |
N-methylmeptazinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



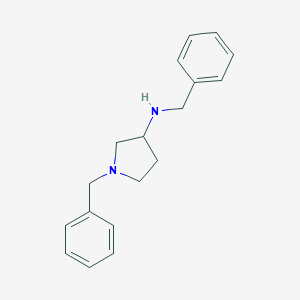


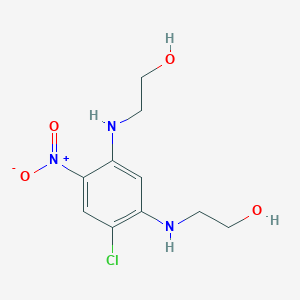
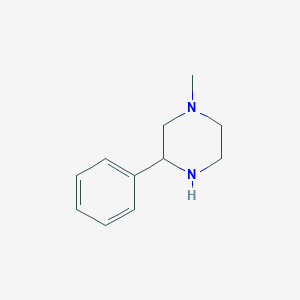
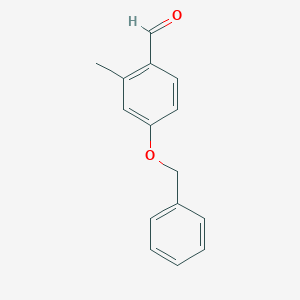

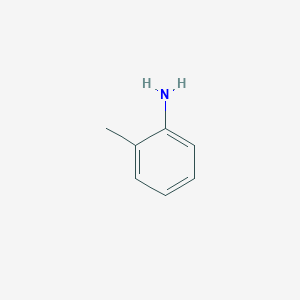
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
